N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide
Descripción general
Descripción
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a chemical compound with the molecular formula C8H8BrN3O2 and a molecular weight of 258.07 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a bromoacetyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide typically involves the reaction of 6-(2-bromoacetyl)pyridazine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazinylacetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Aplicaciones Científicas De Investigación
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(2-Chloroacetyl)pyridazin-3-yl)acetamide
- N-(6-(2-Fluoroacetyl)pyridazin-3-yl)acetamide
- N-(6-(2-Iodoacetyl)pyridazin-3-yl)acetamide
Uniqueness
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs. The bromoacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Actividad Biológica
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of pyridazine derivatives followed by acetamide formation. The general reaction pathway includes:
- Bromination : The pyridazine compound undergoes bromination at the 2-position using bromine or N-bromosuccinimide (NBS).
- Acetamide Formation : The bromoacetyl derivative is then reacted with acetamide to yield the desired product.
This method allows for the introduction of the bromoacetyl group, which is crucial for its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound and related compounds:
- Cytotoxicity Assays : Compounds similar to this compound have shown promising cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, derivatives with similar structural motifs displayed IC50 values ranging from 27.1 μM to 74.2 μM, indicating moderate cytotoxic activity .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving PARP-1 and EGFR inhibition. For example, compounds with a similar structure were reported to induce apoptosis in cancer cells with IC50 values as low as 0.33 μM .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Antibacterial Studies : Related pyrazole derivatives have demonstrated significant antibacterial activity against various strains, suggesting that structural modifications can enhance efficacy. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.006–0.024 μg/mL against pathogenic bacteria .
Case Study 1: Anticancer Properties
In a study conducted on a series of pyridazine derivatives, it was found that compounds bearing the bromoacetyl group exhibited enhanced cytotoxicity against HepG2 and MDA-MB-231 cell lines. The study reported that these compounds could inhibit cell proliferation significantly compared to controls.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 74.2 |
Similar derivative | MDA-MB-231 | 27.1 |
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties revealed that certain derivatives had potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the acetamide group could lead to improved antibacterial efficacy.
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | S. aureus | 0.012 |
Related derivative | E. coli | 0.018 |
Propiedades
IUPAC Name |
N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCPHWDHSCKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679958 | |
Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-11-6 | |
Record name | Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.